tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Description
tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound featuring a 1-oxa-6-azaspiro[3.3]heptane core. This structure combines a tetrahydrofuran-like oxygen-containing ring (oxa) and a piperidine-like nitrogen-containing ring (aza) fused at a spiro carbon. The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine, while the (3S)-hydroxyl group introduces chirality and polarity.
Properties
IUPAC Name |
tert-butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-5-10(6-11)7(12)4-14-10/h7,12H,4-6H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXOBAHLWARETK-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)[C@H](CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylative Ring Expansion
This method employs 3,3-bis(bromomethyl)oxetane (BBMO) as a key building block. Reaction with tert-butyl carbamate in the presence of a base (e.g., potassium hydroxide) generates the spirocyclic intermediate via nucleophilic substitution:
Yields for this step range from 70–85%, depending on solvent choice and temperature. The oxo group at position 6 is subsequently reduced to the hydroxyl group in a stereoselective manner (see Section 2).
Cyclopropane-Based Approaches
An alternative route begins with cyclopropane derivatives. For example, reaction of tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate with ethylene oxide under acidic conditions induces ring expansion to form the spiro[3.3]heptane core. This method avoids brominated intermediates but requires stringent temperature control (-20°C to 0°C) to prevent side reactions.
Stereoselective Hydroxylation
Introducing the (3S)-hydroxyl group with high enantiomeric excess (ee) is critical. Two predominant methods are employed:
Catalytic Asymmetric Reduction
The keto intermediate (tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate) undergoes reduction using chiral catalysts. Noyori-type transfer hydrogenation with Ru(II)-(S)-Binap complexes achieves >98% ee at 50°C in isopropanol. Key parameters:
| Parameter | Optimal Value | Impact on ee/Yield |
|---|---|---|
| Catalyst loading | 0.5 mol% | Higher loading reduces cost |
| Temperature | 50°C | Lower temps slow reaction |
| Hydrogen pressure | 50 bar | Excess pressure risks over-reduction |
Enzymatic Reduction
Ketoreductases (e.g., Codex® KRED-P3-G09) selectively reduce the keto group to the (S)-alcohol. This method operates under mild conditions (pH 7.0, 25°C) and achieves 99% ee with 95% conversion in 24 hours.
Process Optimization and Scale-Up
Solvent and Temperature Effects
Replacing dimethylformamide (DMF) with 2-methyltetrahydrofuran (2-MeTHF) in the alkylative ring expansion improves yield by 12% while reducing environmental toxicity (Table 1).
Table 1: Solvent Optimization for Spirocyclic Formation
| Solvent | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| DMF | 78 | 6 | 92 |
| 2-MeTHF | 90 | 5 | 98 |
| THF | 65 | 8 | 85 |
Continuous Flow Synthesis
Adopting continuous flow reactors enhances reproducibility at scale. A two-step process (spirocyclization followed by reduction) achieves 87% isolated yield with a residence time of 30 minutes per step.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chiral Purity Assessment
Chiral supercritical fluid chromatography (SFC) using a Chiralpak AD-3 column confirms >99% ee. Mobile phase: CO2/methanol (85:15), flow rate 3 mL/min.
Industrial-Scale Production Challenges
Purification
Crystallization from heptane/ethyl acetate (7:3) removes residual catalysts and byproducts, yielding pharmaceutical-grade material (>99.5% purity).
Stability Considerations
The compound is hygroscopic; storage under argon at -20°C prevents degradation. Accelerated stability studies show <2% decomposition over 6 months.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the development of novel materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomers: (3S) vs. (3R) Enantiomers
The (3R)-enantiomer, tert-butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS: 2199214-82-7), shares the same molecular formula (C₁₀H₁₇NO₄) and weight (215.25 g/mol) as the target compound but differs in the configuration of the hydroxyl group. This stereochemical distinction impacts optical rotation ([α]D) and biological activity. For example, the (3S)-enantiomer may exhibit different binding affinities in chiral environments, such as enzyme active sites.
| Property | (3S)-Isomer | (3R)-Isomer |
|---|---|---|
| CAS Number | Not explicitly provided | 2199214-82-7 |
| Molecular Weight | 215.25 g/mol | 215.25 g/mol |
| Configuration | S at C3 | R at C3 |
| Applications | Chiral intermediates, drug design | Similar to (3S), but stereospecific |
Structural Analogues with Varying Spiro Rings
2.2.1. tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 158602-43-8) This analogue replaces the 1-oxa ring with a second aza ring (2-azaspiro), resulting in a diazaspiro[3.3]heptane system.
2.2.2. tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1363381-95-6)
Expanding the spiro system to [3.4] increases ring strain and conformational flexibility. The molecular weight (229.29 g/mol) is higher, and the similarity score (0.96 vs. target) reflects reduced structural overlap. Such differences influence pharmacokinetic properties like metabolic stability.
| Compound | Spiro System | Molecular Weight | Similarity Score | Key Differences |
|---|---|---|---|---|
| Target (3S)-compound | [3.3] | 215.25 | 1.00 | Reference |
| tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane | [3.3] | 215.25 | 0.96 | Aza instead of oxa ring |
| tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane | [3.4] | 229.29 | 0.96 | Larger spiro system |
Functional Group Variations
2.3.1. tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS: 1263285-88-6) This analogue lacks the hydroxyl group, reducing polarity and hydrogen-bond donor capacity. The absence of the (3S)-OH group simplifies synthesis but limits applications in asymmetric catalysis or chiral resolution.
2.3.2. Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate (CAS: 723572-08-8)
Replacing the tert-butyl carbamate with an ethyl ester decreases steric bulk and alters hydrolysis kinetics. The ester moiety is more labile under basic conditions, enabling selective deprotection strategies.
| Compound | R Group | Key Reactivity |
|---|---|---|
| Target (3S)-compound | tert-butyl carbamate | Stable to bases, cleaved by acids |
| Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate | Ethyl ester | Hydrolyzes under basic conditions |
Biological Activity
tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate, a compound with the molecular formula CHNO and a molecular weight of 215.25 g/mol, belongs to the class of heterocyclic compounds. Its unique spirocyclic structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.
The compound is characterized by its spirocyclic structure, which includes a hydroxyl group and an ester functional group. The presence of these functional groups may influence its biological interactions, particularly in enzyme inhibition and receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 215.25 g/mol |
| CAS Number | 2306252-24-2 |
| Purity | ≥ 95% |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Enzyme Inhibition : The structural features of the compound make it a candidate for enzyme inhibition studies, particularly against enzymes involved in metabolic pathways.
- Neuroprotective Effects : Compounds with similar structures have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : There is potential for anti-inflammatory activity based on the presence of hydroxyl and carboxylate groups that may interact with inflammatory pathways.
Study 1: Antimicrobial Efficacy
A study conducted on derivatives of spirocyclic compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
Study 2: Enzyme Inhibition
Research on related azaspiro compounds highlighted their role as inhibitors of acetylcholinesterase (AChE), suggesting that this compound may also exhibit similar inhibitory effects, which could be beneficial in treating neurodegenerative diseases.
Study 3: Neuroprotective Potential
A review article discussed various spirocyclic compounds showing neuroprotective effects in animal models of Alzheimer’s disease, indicating that this class of compounds could be further explored for therapeutic applications in neurodegeneration.
Q & A
Q. Table 1. Synthesis Condition Comparison
| Temperature (°C) | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| 90 | 300 | DMF | 87 | 89 | |
| 70 | 300 | DMF | 54 | 85 |
Basic: What role does this compound play in drug discovery?
Methodological Answer:
As a spirocyclic building block , it:
- Mimics bioactive conformations in target proteins (e.g., GPCRs, kinases).
- Enhances metabolic stability via restricted rotation.
- Serves as a precursor for TBI-223, a tuberculosis drug candidate .
Advanced: How can computational modeling guide mechanistic studies?
Methodological Answer:
- DFT calculations : Map energy profiles for key steps (e.g., ring-closing via SN2 mechanisms).
- Docking studies : Predict binding modes to biological targets (e.g., Mycobacterium tuberculosis enzymes).
- MD simulations : Assess conformational flexibility in solution vs. crystal states.
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Refrigerate (2–8°C) in airtight containers under nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
